molecular formula C13H22O5 B009854 Diethyl 3-oxoundecanedioate CAS No. 105600-21-3

Diethyl 3-oxoundecanedioate

Cat. No.: B009854
CAS No.: 105600-21-3
M. Wt: 286.36 g/mol
InChI Key: WYEFAEKHNDLMCA-UHFFFAOYSA-N
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Description

Diethyl 3-oxoundecanedioate is an organic compound with the molecular formula C15H26O5. It is a diester derivative of 3-oxoundecanedioic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3-oxoundecanedioate can be synthesized through the esterification of 3-oxoundecanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrogen chloride. The reaction typically involves heating the mixture to reflux, followed by purification through distillation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl 3-oxoundecanedioate has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which diethyl 3-oxoundecanedioate exerts its effects involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular functions .

Comparison with Similar Compounds

Uniqueness: Diethyl 3-oxoundecanedioate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

diethyl 3-oxoundecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O5/c1-3-19-14(17)11-9-7-5-6-8-10-13(16)12-15(18)20-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEFAEKHNDLMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554164
Record name Diethyl 3-oxoundecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105600-21-3
Record name Diethyl 3-oxoundecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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